Lipophilicity Divergence: Target Compound is 30-55x More Lipophilic than 3-(Allyloxy)-4-hydroxybenzaldehyde
The substitution of a hydroxyl group (-OH) in 3-(allyloxy)-4-hydroxybenzaldehyde with an ethoxy group (-OCH2CH3) in 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde leads to a profound increase in lipophilicity. The calculated LogP for the target compound ranges from 3.40 (XLogP3) to 4.09 (KowWin estimate), whereas the analog 3-(allyloxy)-4-hydroxybenzaldehyde has a predicted LogP of 1.93 . This difference corresponds to the target compound being approximately 30 to 55 times more lipophilic [1]. Such a substantial shift in LogP fundamentally alters the compound's behavior in both biological and synthetic contexts, making it unsuitable as a direct substitute.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.40 (XLogP3) to 4.09 (KowWin estimate) |
| Comparator Or Baseline | 3-(Allyloxy)-4-hydroxybenzaldehyde (LogP = 1.93) |
| Quantified Difference | Approximately 1.5 to 2.2 log unit increase (30-55x more lipophilic) |
| Conditions | Computational prediction models (XLogP3 and EPISuite KowWin v1.67) |
Why This Matters
This difference dictates the compound's utility in applications requiring high membrane permeability or non-polar solubility, and ensures it will behave distinctly from its more polar analog in biological assays or synthetic reactions.
- [1] PubChem. (2025). 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde (Compound Summary). CID 4767044. View Source
